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Introduction
Metabolic disorders, a class of diseases characterized by abnormal metabolic processes,

represent a significant global health challenge. At the cellular level, many of these disorders are

linked to mitochondrial dysfunction and altered energy homeostasis. BMS-199264
hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase

activity, offering a unique tool to investigate the pathological consequences of ATP hydrolysis in

various disease states.[1][2] Under conditions of cellular stress, such as ischemia, the

mitochondrial F1F0 ATP synthase can reverse its function, hydrolyzing ATP and depleting

cellular energy reserves.[1][2] BMS-199264 hydrochloride specifically targets this reverse

activity without affecting ATP synthesis, making it an invaluable instrument for dissecting the

roles of mitochondrial ATP metabolism in disease.[2][3][4]

These application notes provide a comprehensive overview of the use of BMS-199264
hydrochloride in the context of metabolic disorder research, with a primary focus on its

established role in myocardial ischemia and its potential applications in other metabolic

diseases such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Detailed

protocols for key experiments are provided to facilitate the integration of this compound into

research workflows.
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Mechanism of Action
BMS-199264 hydrochloride is a selective inhibitor of the F1F0 ATP hydrolase, the reverse

activity of ATP synthase.[1][2] In healthy cells, the F1F0 ATP synthase utilizes the proton motive

force across the inner mitochondrial membrane to synthesize ATP. However, under pathological

conditions like ischemia, the collapse of this gradient can cause the enzyme to switch to an

ATP hydrolase, consuming ATP to pump protons out of the mitochondrial matrix.[1][2] This futile

cycle exacerbates energy depletion and contributes to cellular injury. BMS-199264
hydrochloride prevents this detrimental ATP hydrolysis, thereby preserving cellular energy

levels during metabolic stress.[2][4]
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Figure 1: Mechanism of action of BMS-199264 hydrochloride.
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The following tables summarize the key quantitative data reported for BMS-199264
hydrochloride in preclinical studies.

Table 1: In Vitro Activity

Parameter Value Species
Tissue/Cell
Type

Reference

IC50 (F1F0 ATP

Hydrolase)
0.5 µM Rat

Heart

Submitochondrial

Particles

[3]

Effect on F1F0

ATP Synthase
No inhibition Rat

Heart

Submitochondrial

Particles

[3]

Table 2: Ex Vivo Effects on Isolated Rat Hearts (Ischemia-Reperfusion Model)

Parameter Concentration Effect Reference

Time to Onset of

Contracture
1 µM, 3 µM, 10 µM

Concentration-

dependent increase
[3]

LDH Release 1 µM, 3 µM, 10 µM
Concentration-

dependent decrease
[3]

ATP Levels (during

ischemia)
3 µM

Significantly

conserved
[5]

ATP Levels (during

reperfusion)
3 µM

Significantly enhanced

recovery
[5]

Myocardial Necrosis 1-10 µM Reduced [5][6]

Recovery of

Contractile Function
1-10 µM Enhanced [5][6]
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BMS-199264 hydrochloride has been extensively studied as a cardioprotective agent in the

context of myocardial ischemia.[1][2][6] By selectively inhibiting ATP hydrolysis, the compound

preserves myocardial ATP levels during ischemic events, leading to reduced tissue damage

and improved functional recovery upon reperfusion.[2][5][6] Researchers investigating novel

therapeutic strategies for ischemic heart disease can utilize BMS-199264 hydrochloride as a

tool to:

Elucidate the specific contribution of ATP hydrolysis to ischemic injury.

Serve as a positive control for novel F1F0 ATP hydrolase inhibitors.

Investigate the downstream signaling pathways affected by the preservation of cellular ATP.

Potential Application: Type 2 Diabetes and Insulin
Resistance
Mitochondrial dysfunction is a key feature in the pathogenesis of type 2 diabetes and insulin

resistance. While direct studies are lacking, the mechanism of BMS-199264 hydrochloride
suggests its potential as a valuable research tool in this area. In diabetic states, altered

substrate metabolism can lead to mitochondrial stress and an increased propensity for ATP

hydrolysis. By inhibiting this process, BMS-199264 hydrochloride could potentially:

Improve cellular energy status in insulin-sensitive tissues (e.g., liver, skeletal muscle,

adipose tissue).

Alleviate mitochondrial stress and reduce the production of reactive oxygen species (ROS).

Investigate the link between mitochondrial ATP hydrolysis and insulin signaling pathways.

Potential Application: Obesity and Non-Alcoholic Fatty
Liver Disease (NAFLD)
Obesity and its complication, NAFLD, are associated with significant metabolic reprogramming

and mitochondrial stress in hepatocytes and adipocytes. The role of F1F0 ATP hydrolase

activity in these conditions is an unexplored area of research. BMS-199264 hydrochloride
could be employed to:
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Determine if inhibition of ATP hydrolysis can mitigate lipotoxicity-induced cellular stress.

Assess the impact of preserving cellular ATP on hepatic fat accumulation and inflammation.

Explore the therapeutic potential of targeting mitochondrial bioenergetics in the treatment of

NAFLD and obesity-related metabolic dysfunction.

Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the

effects of BMS-199264 hydrochloride on cellular metabolism.

Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes a method for isolating mitochondria from cultured cells for downstream

applications such as measuring ATP synthase/hydrolase activity.
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(e.g., 600 x g, 10 min, 4°C)
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Centrifuge Supernatant at high speed
(e.g., 10,000 x g, 15 min, 4°C)
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Figure 2: Workflow for mitochondrial isolation.
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Materials:

Cultured cells

Phosphate-buffered saline (PBS), ice-cold

Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

Dounce homogenizer

Refrigerated centrifuge

Microcentrifuge tubes

Procedure:

Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer.

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately

20-30 strokes on ice).

Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes

at 4°C to pellet nuclei and unbroken cells.

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

Discard the supernatant (cytosolic fraction).

Wash the mitochondrial pellet by resuspending in 1 mL of Mitochondrial Isolation Buffer and

centrifuging again at 10,000 x g for 15 minutes at 4°C.

Discard the supernatant and resuspend the final mitochondrial pellet in an appropriate buffer

for your downstream assay.
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Protocol 2: Measurement of F1F0 ATP Hydrolase Activity
in Isolated Mitochondria
This protocol outlines a method to measure the ATP hydrolase activity of isolated mitochondria

and assess the inhibitory effect of BMS-199264 hydrochloride.

Materials:

Isolated mitochondria (from Protocol 1)

ATP Bioluminescence Assay Kit (e.g., Luciferin/Luciferase-based)

Hydrolase Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM ATP)

BMS-199264 hydrochloride stock solution (in DMSO)

Oligomycin (non-selective inhibitor, as a positive control)

96-well microplate (opaque)

Luminometer

Procedure:

Determine the protein concentration of the isolated mitochondria using a standard protein

assay (e.g., BCA).

In a 96-well plate, add 50 µL of Hydrolase Reaction Buffer to each well.

Add BMS-199264 hydrochloride to the desired final concentrations (e.g., 0.1 µM to 10 µM).

Include a vehicle control (DMSO) and a positive control (oligomycin).

Add 10 µg of isolated mitochondria to each well.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction and measure the remaining ATP concentration using an ATP

Bioluminescence Assay Kit according to the manufacturer's instructions.
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ATP hydrolase activity is inversely proportional to the measured luminescence. Calculate the

percentage of inhibition relative to the vehicle control.

Protocol 3: Assessment of Cellular ATP Levels in
Response to Metabolic Stress
This protocol describes how to measure the effect of BMS-199264 hydrochloride on total

cellular ATP levels under conditions of metabolic stress.

Start: Seed Cells in 96-well plate

Pre-treat with BMS-199264 HCl
or Vehicle

Induce Metabolic Stress
(e.g., glucose deprivation, hypoxia)

Lyse Cells

Measure ATP using
Bioluminescence Assay

Normalize to Protein Concentration
or Cell Number

End: Analyze Cellular ATP Levels

Click to download full resolution via product page
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Figure 3: Workflow for assessing cellular ATP levels.

Materials:

Cultured cells (e.g., cardiomyocytes, hepatocytes, adipocytes)

96-well cell culture plate (opaque)

Cell culture medium

BMS-199264 hydrochloride stock solution (in DMSO)

Metabolic stress-inducing agent (e.g., glucose-free medium, chemical hypoxia inducer like

cobalt chloride)

ATP Bioluminescence Assay Kit

Luminometer

Procedure:

Seed cells in an opaque 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of BMS-199264 hydrochloride or vehicle

(DMSO) for 1-2 hours.

Induce metabolic stress. For example, replace the medium with glucose-free medium or add

a chemical hypoxia inducer.

Incubate for the desired period of time (e.g., 1-6 hours).

Lyse the cells and measure the intracellular ATP concentration using an ATP

Bioluminescence Assay Kit as per the manufacturer's protocol.

In a parallel plate, determine the protein concentration or cell number for normalization of the

ATP values.
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Compare the ATP levels in BMS-199264 hydrochloride-treated cells to the vehicle-treated

cells under both basal and stressed conditions.

Conclusion
BMS-199264 hydrochloride is a powerful and specific tool for investigating the role of

mitochondrial F1F0 ATP hydrolase activity in cellular bioenergetics and disease. While its

application has been primarily demonstrated in the context of myocardial ischemia, its unique

mechanism of action holds significant promise for advancing our understanding of a broader

range of metabolic disorders. The protocols and data presented here provide a foundation for

researchers to explore the therapeutic potential of targeting mitochondrial ATP hydrolysis in

diseases such as diabetes, obesity, and NAFLD.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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